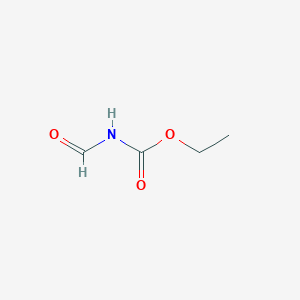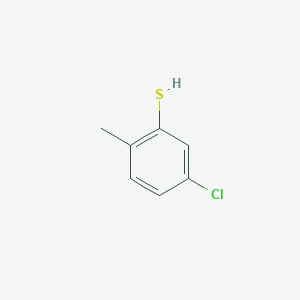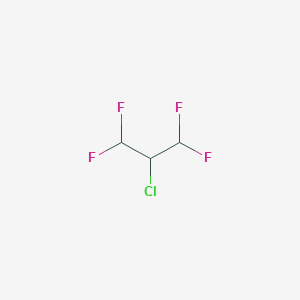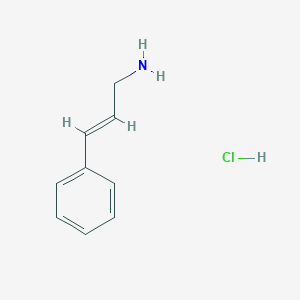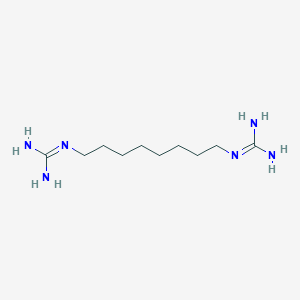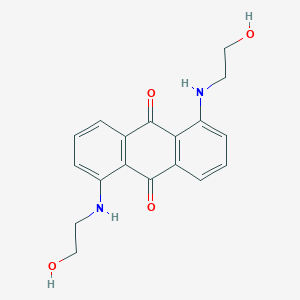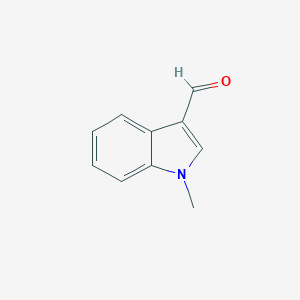
2-Pentadecyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecyl-1,3-dioxane is a synthetic compound that has gained attention in scientific research due to its unique properties. It belongs to the class of dioxanes and has a long hydrocarbon chain, making it hydrophobic. This characteristic makes it an ideal candidate for use in various applications, particularly in the field of biochemistry.
Wirkmechanismus
The mechanism of action of 2-Pentadecyl-1,3-dioxane is not fully understood. However, it is believed to interact with the hydrophobic regions of biological membranes, leading to changes in the membrane structure and function. It is also believed to interact with proteins and enzymes, affecting their activity.
Biochemical and physiological effects:
2-Pentadecyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of biological membranes, leading to increased resistance to oxidative stress. It has also been shown to affect the activity of various enzymes, including phospholipases and proteases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Pentadecyl-1,3-dioxane in lab experiments include its unique properties, such as its hydrophobic nature, which make it an ideal candidate for use in various applications. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Pentadecyl-1,3-dioxane. One potential direction is the development of new applications for the compound in the field of biochemistry. Another potential direction is the study of its potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders.
In conclusion, 2-Pentadecyl-1,3-dioxane is a synthetic compound that has gained attention in scientific research due to its unique properties. It has been extensively used in various applications, particularly in the field of biochemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
The synthesis of 2-Pentadecyl-1,3-dioxane involves the reaction of 1,3-dioxolane with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
2-Pentadecyl-1,3-dioxane has been extensively used in scientific research due to its unique properties. It is used as a surfactant in various applications, such as in the preparation of liposomes and micelles. It has also been used as a membrane stabilizer in biological systems.
Eigenschaften
CAS-Nummer |
17352-27-1 |
|---|---|
Produktname |
2-Pentadecyl-1,3-dioxane |
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
InChI-Schlüssel |
ZJXOXAQGUHVPCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OCCCO1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1OCCCO1 |
Synonyme |
2-Pentadecyl-1,3-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



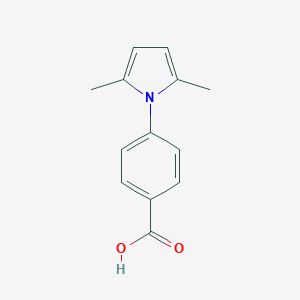
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
